1-(3-Methanesulfonylphenyl)ethan-1-ol
Description
1-(3-Methanesulfonylphenyl)ethan-1-ol (CAS: 911715-97-4) is a chiral secondary alcohol with the molecular formula C₉H₁₂O₃S and a molecular weight of 200.25 g/mol. Its structure features a methanesulfonyl (-SO₂CH₃) group at the meta position of the phenyl ring, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
1-(3-methylsulfonylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAQFDMERPUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methanesulfonylphenyl)ethan-1-ol typically involves the reaction of 3-methanesulfonylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 3-methanesulfonylbenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques such as crystallization and distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 1-(3-Methanesulfonylphenyl)ethanone.
Reduction: 1-(3-Methanesulfonylphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Methanesulfonylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(3-Methanesulfonylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biochemical pathways, resulting in various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Physicochemical Properties
- Thermal Stability : The methanesulfonyl group in the target compound likely improves thermal stability compared to nitro or CF₃ derivatives, though direct data are unavailable.
- Chirality : Both 1-(3-nitrophenyl)ethan-1-ol and Yan7874 exhibit high enantiomeric excess (99% ee), critical for pharmaceutical activity .
- Melting Points : The bis(trifluoromethyl) derivative has a defined melting point (72–75°C) , whereas naphthyl and pyridinyl analogues are often liquids or oils .
Research Findings and Trends
- Steric vs. Electronic Effects : CF₃ groups hinder synthesis yields, whereas methanesulfonyl groups may balance electronic activation with manageable steric bulk .
- Oxidation Resistance: The methanesulfonyl group’s electron-withdrawing nature could enhance oxidation resistance compared to alkyl-substituted ethanols .
Biological Activity
1-(3-Methanesulfonylphenyl)ethan-1-ol, an organic compound with the molecular formula CHOS, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 200.25 g/mol
- Functional Groups : Hydroxyl (-OH), Methanesulfonyl (-SOCH)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanesulfonyl group enhances the compound’s reactivity and binding affinity to various enzymes and receptors, which modulate biochemical pathways leading to distinct biological effects.
Key Mechanisms Identified
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays indicated that it exhibits significant inhibition of COX-1 and COX-2 enzymes, which are key mediators in the inflammatory response.
| Compound | IC (μM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|
| This compound | 56.43 | Higher than Meloxicam |
| Meloxicam | 57.14 | Reference |
This data suggests that this compound may serve as a promising candidate for the development of anti-inflammatory drugs.
Analgesic Properties
In animal models, the compound demonstrated analgesic effects comparable to established analgesics, indicating its potential for pain management applications.
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison was made with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methanesulfonylphenyl)ethan-1-ol | Para position methanesulfonyl group | Moderate anti-inflammatory |
| 1-(3-Methanesulfonylphenyl)propan-1-ol | Additional methylene group | Lower activity than ethan-1-ol |
| 1-(3-Methanesulfonylphenyl)ethanone | Hydroxyl replaced by carbonyl | Reduced anti-inflammatory activity |
Study on COX Inhibition
In a recent study focusing on a series of derivatives, it was found that compounds with methanesulfonyl groups exhibited enhanced COX inhibition compared to their counterparts without this modification. This reinforces the notion that the methanesulfonyl group plays a significant role in increasing biological activity.
Cell Viability Assays
Cell viability tests conducted on human dermal fibroblast cells showed that derivatives of this compound maintained cell viability while exerting anti-inflammatory effects, suggesting a favorable safety profile for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
